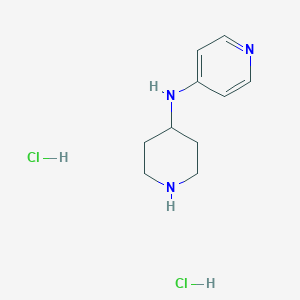

Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride" is a chemical compound of interest in the field of organic chemistry and pharmaceutical research. Its relevance spans across the synthesis of key intermediates for various therapeutic agents and the exploration of its unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar piperidine and pyridine derivatives involves multi-step chemical processes that can include nucleophilic aromatic substitution, hydrogenation, iodination, and reductive amination techniques. For example, Fussell et al. (2012) reported a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate for Crizotinib, highlighting the importance of optimizing each step for successful scale-up (Fussell et al., 2012). Zhang et al. (2009) described a practical synthesis approach for a related compound, demonstrating the economical synthesis of key intermediates for potent kinase inhibitors (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of piperidine and pyridine derivatives, including "this compound," can exhibit interesting coordination chemistry with metals, as demonstrated by Purkait et al. (2017). They synthesized a series of metal complexes with a tridentate ligand based on piperazine and pyridine, revealing diverse structural outcomes depending on the metal ion involved (Purkait et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving piperidine and pyridine derivatives can lead to the formation of complex structures with significant biological activity. Wei et al. (2023) explored the gold-catalyzed amine cascade addition to diynes, demonstrating a novel synthesis of 1,2-dihydropyridines, highlighting the potential for innovative bond-forming strategies (Wei et al., 2023).

Scientific Research Applications

Synthetic Applications

A study demonstrated a simple and effective method for synthesizing chiral 2-amino-4-piperidinyl pyridine derivatives. These compounds serve as potential stereoselective catalysts. The synthesis involves nucleophilic substitution, achieving good yields and total control over enantioselectivity for certain derivatives (Tian et al., 2012).

Antibacterial Activity

Piperidine-containing pyrimidine imines and thiazolidinones, synthesized through microwave-assisted methods, have shown appreciable antibacterial activity. This highlights the compound's potential as a backbone for developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Chemical Activation and Reaction Studies

Piperidine has been studied for its chemical activation with formaldehyde to form lysine-specific Maillard reaction products. This research provides insight into the reactivity of piperidine and its potential to form various reaction products, opening avenues for its application in food chemistry and possibly in synthetic organic chemistry (Nikolov & Yaylayan, 2010).

Pharmaceutical Building Blocks

The compound has been used in the high-yielding synthesis of 1-piperidin-4-yl-substituted butyro- and valerolactams, which are significant pharmaceutical building blocks. A tandem reductive amination−lactamization procedure was reported to synthesize these compounds efficiently, demonstrating the compound's utility in developing pharmaceuticals (Mapes & Mani, 2007).

Optical Properties and Material Science

Investigations into the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including piperidine, have been conducted. These studies offer insights into how piperidine derivatives can be used to modulate optical properties in materials science, potentially leading to applications in optoelectronics and sensors (Palion-Gazda et al., 2019).

Mechanism of Action

Target of Action

The primary target of Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

This compound interacts with its target, PKB, in an ATP-competitive manner . The compound provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, affecting its role in growth and survival signaling pathways .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of PKB, which signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The result of the action of this compound is the inhibition of PKB activity, which modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

properties

IUPAC Name |

N-piperidin-4-ylpyridin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h1-2,5-6,10,12H,3-4,7-8H2,(H,11,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROYAQPYINPYTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=NC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590472 |

Source

|

| Record name | N-(Piperidin-4-yl)pyridin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181258-50-4 |

Source

|

| Record name | N-(Piperidin-4-yl)pyridin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B64455.png)

![(7-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B64478.png)

![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)